Cas no 865-47-4 (Potassium t-Butoxide)

Potassium t-Butoxide is a strong base reagent widely used in organic synthesis. Its key advantages lie in its high solubility in non-polar solvents and ability to deprotonate weakly acidic substrates, making it an effective catalyst for various chemical transformations, including nucleophilic substitution and elimination reactions.
Potassium t-Butoxide structure
Potassium t-Butoxide structure
商品名:Potassium t-Butoxide
CAS番号:865-47-4
MF:C4H10KO
メガワット:113.219902515411
MDL:MFCD00012162
CID:40079
PubChem ID:23665647

Potassium t-Butoxide 化学的及び物理的性質

名前と識別子

    • KTB
    • Potassium tert-Butoxide
    • POTASSIUM t-BUTOXIDE
    • Potassium tert-butanolate
    • Potassium tert-butoxide, 1.8 M solution in THF, SpcSeal
    • Potassium tert-butylate 1M in THF
    • potassium,2-methylpropan-2-olate
    • 2-methyl-2-propanopotassiumsalt
    • 2-Propanol,2-methyl-,potassiumsalt
    • Potassium tert-butoxide, 1M solution in tert-butanol, AcroSeal
    • Potassium tert-butoxide, in isobutanol
    • Potassium tert-butoxide, in isopropanol
    • Potassium tert-butoxide, in t-butanol
    • Potassium tert-butoxide, in tetrahydrofuran
    • Potassium Tertiary Butoxide
    • potassium-butoxide
    • Tert-butylalcohol,potassiumderivative
    • Potassium tert-butylate
    • Potassium-2-methylpropan-2-olate solution
    • potassium 2-methylpropan-2-olate
    • potassium tert butoxide
    • potassium-tert-butoxide
    • 2-Methyl-2-propanol, potassium salt
    • KOtBu
    • potassium-t-butoxide
    • t-BuOK
    • Potassiumtert-butoxide
    • potassium t-butanolate
    • VR838VHE0V
    • potassium 2-methyl-2-propanolate
    • potassium tertbutoxide
    • 2-Propanol, 2-methyl-, potassium salt (1:1)
    • potassium tert.butoxide
    • potassium tert.-butoxide
    • potassium
    • Potassium tert-butoxide solution
    • 2-Propanol, 2-methyl-, potassium salt (9CI)
    • Potassium tert-butoxide (6CI)
    • tert-Butyl alcohol, potassium salt (8CI)
    • 2-Methyl-2-propanol potassium salt
    • Potassium 1,1-dimethylethoxide
    • Potassium tert-butanol
    • tert-Butanol potassium salt
    • tert-Butoxypotassium
    • Potassium tert-butoxide,99%
    • POTASSIUM t-BUTOXIDE, 1M in tetrahydrofuran (12-14 wgt%)
    • POTASSIUM t-BUTOXIDE, 1.6M in tetrahydrofuran (19-20 wgt%)
    • Potassium t-Butoxide
    • MDL: MFCD00012162
    • インチ: 1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;
    • InChIKey: XAEBTCPOZVEMHR-UHFFFAOYSA-N
    • ほほえんだ: [K].OC(C)(C)C
    • BRN: 3556712

計算された属性

  • せいみつぶんしりょう: 112.02900
  • どういたいしつりょう: 112.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 29
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 23.1
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 0.902 g/mL at 25 °C
  • ゆうかいてん: 256-258 °C (dec.) (lit.)
  • ふってん: 275 ºC
  • フラッシュポイント: 華氏温度:-2.2°f
    摂氏度:-19°c
  • PH値: 13 (5g/l, H2O, 20℃)Hydrolysis
  • ようかいど: Soluble in hexane, toluene, diethyl ether and terahydrofuran.
  • すいようせい: はんのう
  • あんていせい: Stable, but reacts violently with water and acids, possibly leading to fire. Incompatible with water, acids, halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, carbon dioxide.
  • PSA: 23.06000
  • LogP: 1.21540
  • ようかいせい: 水と反応するとようかいど in each 100 g solvent at 25~26 OC is as follows
  • 濃度: 1.0 M in THF
  • じょうきあつ: 1 mmHg ( 220 °C)
  • かんど: Moisture Sensitive

Potassium t-Butoxide セキュリティ情報

Potassium t-Butoxide 税関データ

  • 税関コード:29051900
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Potassium t-Butoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P010210-100g
Potassium tert-Butoxide (20% solution in THF)
865-47-4
100g
$ 55.00 2022-06-03
Enamine
EN300-33424-50.0g
potassium 2-methylpropan-2-olate
865-47-4 93%
50.0g
$45.0 2023-02-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018610-100g
Potassium t-Butoxide
865-47-4 98%
100g
¥77 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018611-100g
Potassium t-Butoxide
865-47-4 95%
100g
¥55 2024-05-21
TRC
P698456-50ml
Potassium tert-Butoxide (1.0 M in THF)
865-47-4
50ml
100.00 2021-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P004A-500g
Potassium t-Butoxide
865-47-4 98%
500g
¥283.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P004A-25g
Potassium t-Butoxide
865-47-4 98%
25g
¥63.0 2022-05-30
Apollo Scientific
OR11033-100g
Potassium tert-butoxide
865-47-4 97%
100g
£70.00 2025-02-19
Oakwood
075285-500g
Potassium tert-butoxide
865-47-4 99%
500g
$65.00 2024-07-19
Oakwood
099909-4L
Potassium tert-butoxide 20% solution in tetrahydrofuran
865-47-4
4l
$445.00 2024-07-19

Potassium t-Butoxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Oxalyl chloride
2.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 -
2.1 Catalysts: Acetamide
リファレンス
Structural modifications of the potassium channel activator cromakalim: the C-3 position
Buckle, Derek R.; et al, Journal of the Chemical Society, 1991, (1), 63-72

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol
2.1 Catalysts: Oxalyl chloride
3.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Acetamide
リファレンス
Structural modifications of the potassium channel activator cromakalim: the C-3 position
Buckle, Derek R.; et al, Journal of the Chemical Society, 1991, (1), 63-72

ごうせいかいろ 10

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Methanol
2.1 -
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water
リファレンス
Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids
Wang, Pengfei; et al, Organic Letters, 2015, 17(9), 2114-2117

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 -
2.1 Solvents: Ethanol
3.1 Catalysts: Oxalyl chloride
4.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium ;  50 °C
リファレンス
A practical synthesis of (Z)- and (E)-8-dodecene-1-yl acetate, components of Lepidoptera insect sex pheromones
Ciotlaus, Irina; et al, Revista de Chimie (Bucharest, 2017, 68(1), 157-162

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
2.1 -
3.1 -
4.1 -
リファレンス
Preparation of N-[4-[3-(2-aminopyrido[2,3-d]pyrimidin-6-yl)propyl]benzoyl]glutamates and analogs as antitumor agents
, European Patent Organization, , ,

Potassium t-Butoxide Raw materials

Potassium t-Butoxide Preparation Products

Potassium t-Butoxide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:865-47-4)Potassium t-Butoxide
注文番号:A1204101
在庫ステータス:in Stock/in Stock
はかる:500ml/500g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):170.0/169.0

Potassium t-Butoxide 関連文献

Potassium t-Butoxideに関する追加情報

Potassium t-Butoxide: A Comprehensive Overview

Potassium t-Butoxide, also known as t-BuOK (with CAS No. 865-47-4), is a highly versatile and widely used organoalkaline compound in the field of organic chemistry. This compound is the potassium salt of tert-butanol, and it is renowned for its strong basicity and nucleophilic properties. Potassium t-Butoxide is commonly employed as a base in various organic reactions, particularly in alkylation, elimination, and substitution reactions. Its ability to deprotonate weak acids and activate carbonyl compounds makes it an essential reagent in many synthetic processes.

Recent advancements in chemical synthesis have further highlighted the importance of t-BuOK in modern organic chemistry. Researchers have explored its role in asymmetric synthesis, where it has been used to induce high enantioselectivity in certain reactions. For instance, studies have demonstrated its effectiveness in the preparation of chiral building blocks, which are critical for drug discovery and development. The use of Potassium t-Butoxide in such contexts underscores its adaptability and significance in cutting-edge chemical research.

One of the key advantages of t-BuOK lies in its ability to function as both a base and a nucleophile. This dual functionality allows it to participate in a wide range of reactions, including the formation of epoxides, the opening of epoxides, and the deprotonation of acidic hydrogens such as those found in alcohols, amines, and carboxylic acids. Its strong basicity also makes it an excellent choice for deprotonating weak acids under mild conditions, which is particularly useful in sensitive or complex reaction systems.

The synthesis of Potassium t-Butoxide typically involves the neutralization of tert-butanol with potassium hydroxide (KOH). This reaction is straightforward and can be carried out under reflux conditions to ensure complete conversion. The resulting product is a white crystalline solid that is highly soluble in polar aprotic solvents such as THF (tetrahydrofuran) and DMF (dimethylformamide). Its solubility properties make it convenient for use in various organic solvents, facilitating its application in both laboratory settings and industrial processes.

In terms of applications, t-BuOK finds extensive use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For example, it has been employed in the preparation of β-lactam antibiotics, where it plays a crucial role in cyclization reactions. Additionally, its use in the synthesis of esters and ethers has been well-documented, showcasing its versatility across different chemical transformations.

Recent studies have also explored the use of Potassium t-Butoxide in sustainable chemical processes. Researchers have investigated its role in catalytic cycles aimed at reducing waste generation and improving atom economy. For instance, its application in tandem catalysis systems has shown promise for achieving multi-step transformations with minimal byproducts. Such developments align with the growing emphasis on green chemistry principles within the scientific community.

Despite its widespread use, handling t-BuOK requires careful consideration due to its strong basicity. It can cause skin irritation or burns upon prolonged exposure, necessitating appropriate protective measures such as gloves and goggles during handling. Storage should be done under dry conditions to prevent moisture absorption, which can lead to degradation or reduced activity.

In conclusion, Potassium t-Butoxide remains an indispensable reagent in organic chemistry due to its unique properties and wide-ranging applications. Its role as both a base and a nucleophile continues to make it a valuable tool for chemists across various disciplines. As research progresses, new applications for t-BuOK are likely to emerge, further cementing its position as a cornerstone reagent in modern chemical synthesis.

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